9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine
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Overview
Description
9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine: is a bicyclic amine compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel . This process can be followed by various reactions to introduce the propyl group at the 9-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves bulk manufacturing and sourcing through custom synthesis .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound.
Substitution: The compound can participate in substitution reactions, such as the formation of amides, Schiff bases, and isothiocyanates.
Common Reagents and Conditions:
Oxidation: Catalysts like ABNO and (MeO bpy)Cu I (OTf).
Reduction: Raney nickel for hydrogenation.
Substitution: Reagents like acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, benzaldehyde, and thiophosgene.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Amides, Schiff bases, and isothiocyanates.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various derivatives, which can be further utilized in chemical research .
Biology: While specific biological applications are not extensively documented, compounds in this family are often explored for their potential biological activities .
Medicine: The compound and its derivatives may serve as intermediates in the synthesis of pharmaceuticals, particularly those targeting the central nervous system .
Industry: In the industrial sector, the compound can be used in the production of agrochemicals and other specialized chemicals .
Mechanism of Action
The exact mechanism of action for 9-Propyl-9-azabicyclo[33 similar compounds in the azabicyclo nonane family often interact with specific molecular targets and pathways, such as neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Biological Activity
9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine, a bicyclic amine compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.
The chemical structure of this compound is characterized by a bicyclic framework with nitrogen atoms contributing to its unique properties. Below is a summary of its chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅N |
Molecular Weight | 165.25 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in neurotransmission and cellular signaling pathways. The compound may exhibit effects similar to those of other bicyclic amines, such as modulation of cholinergic activity via inhibition of acetylcholinesterase (AChE) .
Anticancer Properties
Research indicates that compounds with similar bicyclic structures can possess significant anticancer activities. For instance, studies on related azabicyclic compounds have shown their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells . The proposed mechanism involves the disruption of oncogenic signaling pathways.
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects by modulating cholinergic transmission and potentially reducing neuroinflammation . The inhibition of AChE could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function and providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the biological activity differences between this compound and other related compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Methyl group instead of propyl | Similar neuroprotective effects |
9-Benzyl-9-azabicyclo[3.3.1]nonan | Benzyl group enhances lipophilicity | Increased anticancer activity |
9-Ethyl-9-azabicyclo[3.3.1]nonan | Ethyl group may alter receptor binding | Potentially reduced activity |
Case Studies
Several case studies have explored the biological activities of azabicyclic compounds:
- Case Study on Anticancer Activity : A study demonstrated that a related compound inhibited cell proliferation in MDA-MB-231 breast cancer cells through apoptosis induction via mitochondrial pathways .
- Neuroprotective Effects : Research indicated that azabicyclic derivatives could enhance cognitive function in animal models by inhibiting AChE, leading to improved memory performance .
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
9-propyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C11H22N2/c1-2-6-13-10-4-3-5-11(13)8-9(12)7-10/h9-11H,2-8,12H2,1H3 |
InChI Key |
IKEBMOCCIOXNPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CC(C2)N |
Origin of Product |
United States |
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